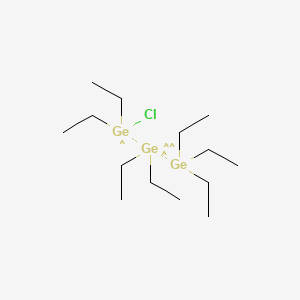![molecular formula C25H36O2 B14702199 4,4'-Methylenebis[2,6-di(propan-2-yl)phenol] CAS No. 24742-46-9](/img/structure/B14702199.png)
4,4'-Methylenebis[2,6-di(propan-2-yl)phenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] is an organic compound known for its antioxidant properties. It is commonly used in various industrial applications, including as an additive in lubricants and polymers to enhance their stability and performance. The compound’s structure consists of two phenol groups connected by a methylene bridge, with isopropyl groups attached to the phenol rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] typically involves the condensation of 2,6-di(propan-2-yl)phenol with formaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions. The reaction can be represented as follows:
2C9H12O+CH2O→C19H24O2+H2O
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] is carried out in large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to ensure consistent product quality. The final product is then purified through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various alkylated or arylated derivatives
Wissenschaftliche Forschungsanwendungen
4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Used as an additive in lubricants, fuels, and plastics to enhance their stability and performance.
Wirkmechanismus
The antioxidant activity of 4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] is primarily due to its ability to donate hydrogen atoms from the phenolic groups, thereby neutralizing free radicals. This process involves the formation of phenoxyl radicals, which are stabilized by the resonance structures of the phenol rings. The compound’s molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Methylenebis[2,6-di-tert-butylphenol]
- 4,4’-Methylenebis[2,6-dimethylphenol]
- 4,4’-Methylenebis[2,6-diisopropylaniline]
Uniqueness
4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] is unique due to its specific isopropyl substitution pattern, which enhances its antioxidant properties compared to other similar compounds. The presence of isopropyl groups provides steric hindrance, which helps in stabilizing the phenoxyl radicals formed during the antioxidant activity, making it more effective in preventing oxidative degradation.
Eigenschaften
CAS-Nummer |
24742-46-9 |
|---|---|
Molekularformel |
C25H36O2 |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
4-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methyl]-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C25H36O2/c1-14(2)20-10-18(11-21(15(3)4)24(20)26)9-19-12-22(16(5)6)25(27)23(13-19)17(7)8/h10-17,26-27H,9H2,1-8H3 |
InChI-Schlüssel |
JDZBDNMBCLGJAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)CC2=CC(=C(C(=C2)C(C)C)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


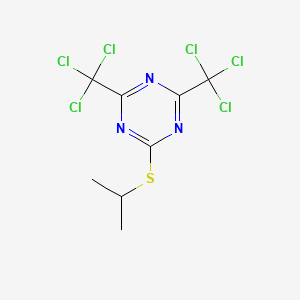
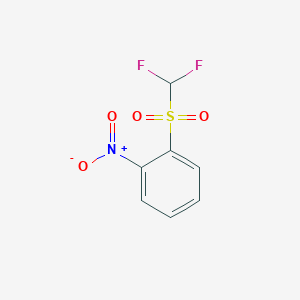
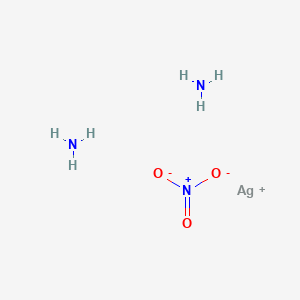
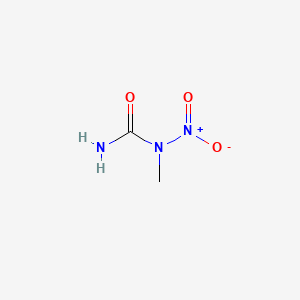
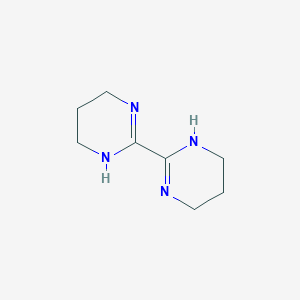
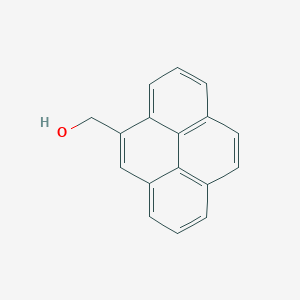
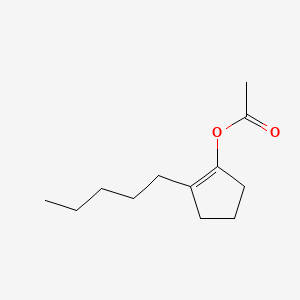
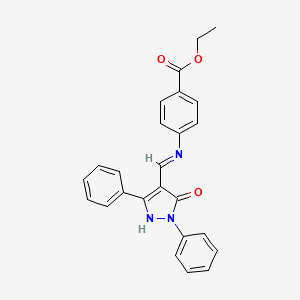
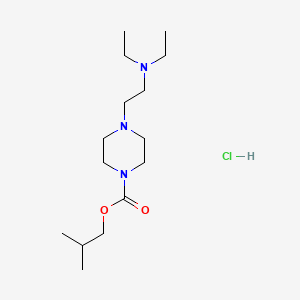
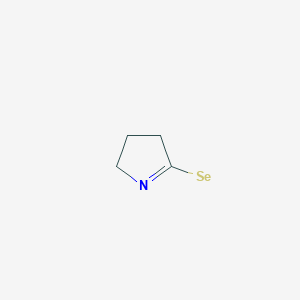
![[(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid](/img/structure/B14702167.png)

![1-([1,1'-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one](/img/structure/B14702180.png)
